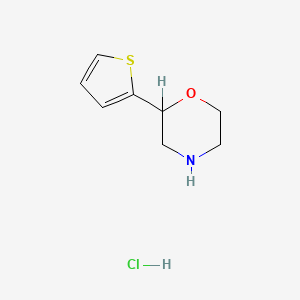
1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one is a chemical compound with the CAS Number: 50342-17-1. It has a molecular weight of 229.07 and its IUPAC name is 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanone . It is a solid at room temperature .
Synthesis Analysis
The synthesis of 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one involves the reaction of 1-(2-Hydroxy-4-methylphenyl)ethan-1-one with bromine in chloroform at -12°C under a nitrogen atmosphere . The reaction mixture is stirred for 1 hour, then poured into water and diluted with dichloromethane (DCM). The organic layer is washed with water, 10% sodium thiosulfate, and brine, then dried over anhydrous sodium sulfate (Na2SO4) and concentrated in vacuo to give the crude compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H9BrO2/c1-5-3-7(6(2)11)9(12)4-8(5)10/h3-4,12H,1-2H3 . This indicates that the compound has a bromine atom attached to the fourth carbon of the phenyl ring, a hydroxy group attached to the second carbon, and a methyl group attached to the fifth carbon .Physical And Chemical Properties Analysis
This compound has a density of 1.508g/cm3 . It is soluble, with a solubility of 0.0986 mg/ml . The compound’s LogP values, which indicate its lipophilicity, range from 2.16 to 2.86 . It has a high gastrointestinal absorption and is BBB permeant .科学的研究の応用
Synthesis and Characterization
1-(4-Bromo-2-hydroxy-5-methylphenyl)ethan-1-one serves as a key intermediate in the synthesis of complex organic molecules due to its reactive bromo and keto groups. A notable application includes its use in the preparation of novel organic compounds with potential antimicrobial activities. For instance, it has been synthesized and characterized alongside other derivatives, showcasing its role in the development of compounds with significant biological activities (Sherekar, Kakade, & Padole, 2021).
Crystal Structure Analysis
The compound also plays a crucial role in the field of crystallography, where its derivatives have been analyzed to understand their molecular and crystal structures better. Such studies are fundamental for designing drugs with improved efficacy and reduced side effects. An example is the synthesis and crystal structure analysis of a bromo derivative of 2-acetyl-1-naphthol, which helps in understanding the molecular packing and hydrogen bonding interactions within the crystal lattice (Patil, Pathan, & Zangade, 2021).
Organic Synthesis Building Block
Furthermore, 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one is investigated as a versatile building block in organic synthesis, enabling the construction of various complex molecules. This utilization underscores its significance in synthetic organic chemistry, where it aids in the development of novel synthetic routes and the exploration of new chemical reactions (Westerlund, Gras, & Carlson, 2001).
Development of Novel Compounds
The compound's derivatives have been synthesized and explored for different applications, including the study of their biological activities and potential as corrosion inhibitors. These studies highlight the broad spectrum of research where 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one derivatives contribute to the advancement of science and technology. For example, novel 4-(3-Bromo-2-hydroxy-5-methylphenyl)-1,3-Dithiol-2-ylidene derivatives have been synthesized, showcasing the compound's utility in creating new materials with potential applications in various industries (Gorodea, Sandu, & Sarbu, 2017).
Safety and Hazards
The compound is classified under GHS07 and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), among others .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one involves the conversion of 4-bromo-2-hydroxy-5-methylbenzaldehyde to the corresponding 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanol, which is then oxidized to the ketone using an oxidizing agent.", "Starting Materials": [ "4-bromo-2-hydroxy-5-methylbenzaldehyde", "Sodium borohydride", "Acetic acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Reduction of 4-bromo-2-hydroxy-5-methylbenzaldehyde to 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanol using sodium borohydride in acetic acid", "Step 2: Oxidation of 1-(4-bromo-2-hydroxy-5-methylphenyl)ethanol to 1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one using sodium hydroxide and hydrogen peroxide" ] } | |
CAS番号 |
1020253-81-9 |
製品名 |
1-(4-bromo-2-hydroxy-5-methylphenyl)ethan-1-one |
分子式 |
C9H9BrO2 |
分子量 |
229.1 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



